N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea -

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea

Catalog Number: EVT-5100298
CAS Number:
Molecular Formula: C16H15FN2O3
Molecular Weight: 302.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is a potent, orally bioavailable small-molecule inhibitor of heat shock protein 90 (Hsp90) []. It exhibits promising antitumor effects in multiple human cancer xenograft models, leading to its selection as a clinical candidate [].
  • Relevance: This compound shares the 1,3-benzodioxole moiety with the target compound, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea. This structural feature is crucial for the biological activity of MPC-3100 as an Hsp90 inhibitor, highlighting its potential relevance in the target compound's activity as well [].

1-(1,3-Benzodioxol-5-yl)-2-butanamine

  • Compound Description: This compound is an α-ethyl phenethylamine derivative []. Its enantiomers, along with those of its α-methyl homologue (MDA), were synthesized and evaluated for their ability to generalize the stimulus effects of LSD in rats []. Studies revealed that the N-methyl derivative of this compound displayed novel psychoactive effects, distinct from hallucinogens, and was proposed as the prototype of a new pharmacological class termed "entactogens" [].
  • Relevance: Similar to N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea, this compound features the 1,3-benzodioxol-5-yl group []. The presence of this structural motif and its documented psychoactive properties in related compounds suggest potential for similar activity in the target compound.

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB]

  • Compound Description: (+)-MBDB is the α-ethyl homologue of MDMA (3,4-methylenedioxy-N-methylamphetamine) [, ]. It exhibits similar, though less potent, neuropharmacological effects to MDMA, including increased serotonin release and inhibited reuptake of serotonin and noradrenaline []. (+)-MBDB is categorized as an "entactogen" and induces subjective effects like introspection, enhanced communication, and feelings of empathy [, ].
  • Relevance: This compound shares the 1-(1,3-benzodioxol-5-yl)ethyl substructure with the target compound, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea [, ]. This structural similarity is noteworthy given the documented psychoactive effects of (+)-MBDB and its classification as an entactogen, suggesting a possible direction for investigating the target compound's biological activity.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 acts as a potent and orally active non-peptide antagonist of the bradykinin B1 receptor []. It demonstrates high selectivity for B1 over B2 receptors and effectively inhibits various bradykinin-mediated responses in vitro and in vivo, indicating potential therapeutic use in inflammatory conditions [].
  • Relevance: SSR240612 incorporates the 1,3-benzodioxol-5-yl group within its structure, a feature also present in N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea []. This shared structural element is important for SSR240612's interaction with the bradykinin B1 receptor and may contribute to the target compound's potential biological activities.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: Compound 6 is an amuvatinib derivative that selectively kills tumor cells under glucose starvation []. It demonstrates efficacy by inhibiting mitochondrial membrane potential, making it a promising candidate for further investigation as an antitumor agent [].
  • Relevance: Both Compound 6 and N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea share the 1,3-benzodioxol-5-yl group []. This shared element suggests potential for the target compound to exhibit similar antitumor activity, particularly under glucose-starved conditions, warranting further research.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l)

  • Compound Description: This compound belongs to a series of 3-arylamino N-aryl thiophene 2-carboxamides synthesized as part of structure-activity relationship studies based on the VEGFR2 inhibitor OSI-930 []. Compound 1l displays potent inhibitory activity against VEGFR1 and inhibits VEGF-induced HUVEC cell migration, highlighting its anti-angiogenic potential []. Moreover, it demonstrates inhibition of P-gp efflux pumps and enhances the anticancer activity of doxorubicin in human colorectal carcinoma cells [].
  • Relevance: Both Compound 1l and the target compound, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea, share the 1,3-benzodioxol-5-yl and 4-fluorophenyl groups []. This structural similarity, combined with the promising anti-angiogenic and chemosensitizing activities of Compound 1l, indicates a valuable starting point for investigating the therapeutic potential of the target compound.

Properties

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-fluorophenyl)urea

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

InChI

InChI=1S/C16H15FN2O3/c1-10(11-2-7-14-15(8-11)22-9-21-14)18-16(20)19-13-5-3-12(17)4-6-13/h2-8,10H,9H2,1H3,(H2,18,19,20)

InChI Key

UVXWVOBVWCTFCX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)F

Solubility

3.4 [ug/mL]

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.